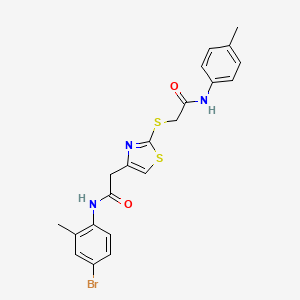
2-(4-Methoxyphenyl)pyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Methoxyphenyl)pyrimidin-5-amine” is a compound that belongs to the class of organic compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The empirical formula of this compound is C12H13N3O and it has a molecular weight of 215.25 .
Molecular Structure Analysis
The molecular structure of “2-(4-Methoxyphenyl)pyrimidin-5-amine” can be represented by the SMILES stringNC1=NC=CC(C2=CC(C)=CC=C2OC)=N1 . This indicates that the compound contains a pyrimidine ring with a methoxyphenyl group attached to it. Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-Methoxyphenyl)pyrimidin-5-amine” are not detailed in the search results, pyrimidines in general are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The compound “2-(4-Methoxyphenyl)pyrimidin-5-amine” is a solid . Its molecular weight is 215.25 .Applications De Recherche Scientifique
Anti-Inflammatory Applications
2-(4-Methoxyphenyl)pyrimidin-5-amine has been identified as a compound with potential anti-inflammatory properties. Research suggests that pyrimidine derivatives can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . These findings indicate that this compound could be valuable in the development of new anti-inflammatory agents with enhanced activities and minimal toxicity.
Anticancer Applications
The compound has shown promise in anticancer research. Pyrimidine derivatives, including 2-(4-Methoxyphenyl)pyrimidin-5-amine, are part of a class of compounds that have been extensively studied for their therapeutic use against cancer . They are known to exhibit a broad spectrum of biological activities and have been incorporated into various drugs aimed at treating different types of cancer.
Antibacterial Applications
Pyrimidine derivatives have displayed a range of pharmacological effects, including antibacterial properties . This suggests that 2-(4-Methoxyphenyl)pyrimidin-5-amine could be used in the development of new antibacterial agents, potentially offering an alternative to traditional antibiotics and helping to combat antibiotic resistance.
Antidiabetic Applications
While specific studies on 2-(4-Methoxyphenyl)pyrimidin-5-amine as an antidiabetic agent are not readily available, pyrimidine pharmacophores have shown a broad spectrum of biological activities, including antidiabetic properties . This indicates potential for this compound in the research and development of new antidiabetic medications.
Antitumor Applications
Research has indicated that pyrimidine derivatives can have antitumor properties. They have been studied for their ability to induce apoptosis in cancer cells and inhibit enzymes like CDK, which are crucial for cell division and tumor growth . This makes 2-(4-Methoxyphenyl)pyrimidin-5-amine a candidate for further exploration in antitumor drug development.
Corrosion Inhibitor Applications
Nitrogen-based heterocyclic compounds, such as pyrimidine derivatives, are extensively used as corrosion inhibitors due to their ability to form strong coordination bonding with metallic atoms. This suggests that 2-(4-Methoxyphenyl)pyrimidin-5-amine could be explored for its efficacy in protecting metals from corrosion, which is a significant issue in various industries.
Mécanisme D'action
Mode of Action
Pyrimidine derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are involved in various biochemical pathways. For instance, they play a crucial role in the synthesis of DNA and RNA, which are essential for cell growth and division . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)pyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-10-4-2-8(3-5-10)11-13-6-9(12)7-14-11/h2-7H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUYDYDVLURWPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

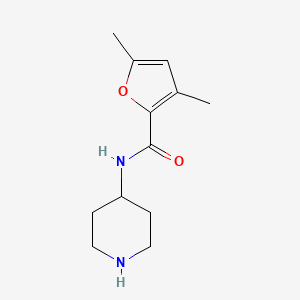
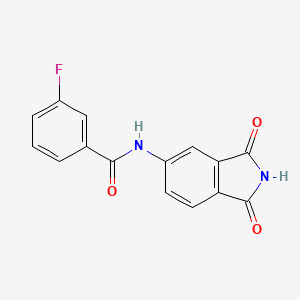

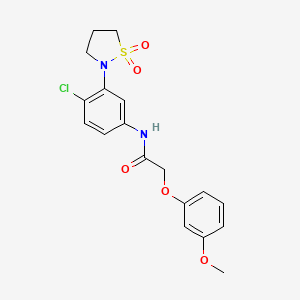
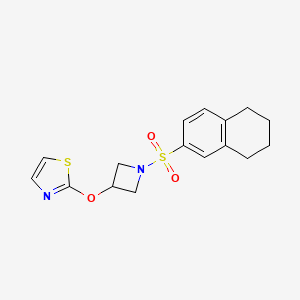


![3-[1-(1,1-Dioxothiolan-3-yl)pyrazol-3-yl]-1-phenylpyridazin-4-one](/img/structure/B2884113.png)
![N-[[(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide](/img/structure/B2884114.png)
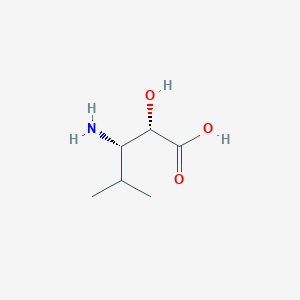
![N-(3-cyanothiolan-3-yl)-1-[(4-fluorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2884118.png)
![N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea](/img/structure/B2884119.png)
